molecular formula C37H36N2O7 B12220251 [3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B12220251
M. Wt: 620.7 g/mol
InChI Key: RHBSHZCSCXBDRD-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a dibenzo[b,e][1,4]diazepine derivative characterized by:

  • Two aromatic systems: A dibenzodiazepine core fused with two benzene rings.
  • Substituents: 3,4-Dimethoxyphenyl group at position 2. 3,4,5-Trimethoxyphenyl group at position 11. Hydroxyl group at position 1. Phenyl methanone at position 10.

The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the methoxy substituents contribute to lipophilicity and steric effects.

Properties

Molecular Formula

C37H36N2O7

Molecular Weight

620.7 g/mol

IUPAC Name

5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C37H36N2O7/c1-42-30-16-15-23(19-31(30)43-2)24-17-27-34(29(40)18-24)35(25-20-32(44-3)36(46-5)33(21-25)45-4)39(28-14-10-9-13-26(28)38-27)37(41)22-11-7-6-8-12-22/h6-16,19-21,24,35,38H,17-18H2,1-5H3

InChI Key

RHBSHZCSCXBDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to intercalate with DNA makes it a candidate for anticancer research .

Medicine

In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methoxy groups and diazepine core allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following dibenzo[b,e][1,4]diazepine derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:

Compound Name (Selected Substituents) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence Source
Target Compound 3,4-dimethoxyphenyl; 3,4,5-trimethoxyphenyl; 1-OH; phenyl methanone Not explicitly provided Estimated ~650–700 High polarity due to multiple methoxy groups N/A
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl 4-bromobenzoyl; 3,4-dimethoxyphenyl; 3,3-dimethyl C₃₃H₃₀BrN₂O₅ 561.47 Bromine enhances electrophilicity
3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl] 3,4-dimethoxyphenyl; hexanoyl; 4-CF₃-phenyl C₃₄H₃₅F₃N₂O₄ 592.65 CF₃ group increases stability and lipophilicity
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl) 2-Cl-phenyl; 3-hydroxypropanoyl; 4-methylphenyl C₂₈H₂₆ClN₂O₃ 481.97 Chlorine and hydroxypropanoyl modulate reactivity
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl] 4-methoxyphenyl; 4-CF₃-phenyl C₂₈H₂₃F₃N₂O₂ 476.49 Simplified methoxy/CF₃ substitution

Key Structural and Functional Differences

Methoxy Group Variations: The target compound’s 3,4,5-trimethoxyphenyl group (vs. mono-/dimethoxy in others) may enhance binding to targets sensitive to methoxy-rich motifs, such as tubulin. 3,4-Dimethoxyphenyl in the target and compounds contrasts with the 4-methoxyphenyl in , altering steric and electronic profiles.

Trifluoromethyl (CF₃) in and increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Hydroxyl vs. Acyl Groups: The target’s 1-hydroxyl group contrasts with hexanoyl () or hydroxypropanoyl (). Hydroxyl groups improve solubility but may reduce membrane permeability compared to acylated analogs.

Phenyl Methanone vs. Bromobenzoyl: The phenyl methanone in the target compound lacks the electrophilic bromine seen in , suggesting milder reactivity and different interaction patterns.

Research Findings and Data Gaps

  • Synthetic Challenges : Introducing multiple methoxy groups (as in the target compound) requires meticulous protection/deprotection steps, increasing synthetic complexity compared to simpler analogs.
  • Biological Data : While structural analogs in –8 lack explicit activity data, their substituent profiles suggest testable hypotheses. For example, the target compound’s hydroxyl group could be critical for inhibiting oxidative stress pathways.
  • Computational Predictions : AutoDock4 simulations could model the target compound’s binding to tubulin or kinases, leveraging its methoxy-rich structure for high-affinity interactions.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological properties. The structure features multiple methoxy groups and a hydroxyl group that may contribute to its biological activity.

Structural Formula

The structural formula can be represented as follows:

C25H30N2O6\text{C}_{25}\text{H}_{30}\text{N}_2\text{O}_6

Anticancer Properties

Recent studies have indicated that compounds similar to dibenzo[b,e][1,4]diazepines exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study involving a derivative of the compound demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage.

The neuroprotective effects are thought to be mediated through the inhibition of reactive oxygen species (ROS) production and the upregulation of antioxidant enzymes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics with moderate bioavailability.

Toxicological Profile

Toxicity assessments reveal that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Therefore, further studies are necessary to determine safe dosage levels.

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